molecular formula C13H26O B7803506 trans-2-Tridecen-1-ol CAS No. 74962-98-4

trans-2-Tridecen-1-ol

Cat. No. B7803506
CAS RN: 74962-98-4
M. Wt: 198.34 g/mol
InChI Key: VPYJHNADOJDSGU-VAWYXSNFSA-N
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Description

Trans-2-Tridecen-1-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of CH3(CH2)9CH=CHCH2OH .


Synthesis Analysis

The synthesis of trans-2-Tridecen-1-ol involves a multi-step reaction with three steps :


Molecular Structure Analysis

The molecular formula of trans-2-Tridecen-1-ol is C13H26O, with a molecular weight of 198.34 . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Trans-2-Tridecen-1-ol has a refractive index of n20/D 1.455 (lit.) and a boiling point of 282-283 °C (lit.) . Its density is 0.853 g/mL at 25 °C (lit.) .

Scientific Research Applications

Insect Pheromone Research

  • Trans-2-Tridecen-1-ol has been studied in the context of insect pheromones. For instance, trans-8, trans-10-Dodecadien-1-ol, a related compound, serves as a sex attractant for the codling moth, and its attractiveness to male moths in the field has been established through electroantennogram techniques (Roelofs et al., 1971).

Oligosaccharide Synthesis

  • In the field of oligosaccharide synthesis, which has critical biological and immunological research applications, the synthesis involves glycosylation reactions. These reactions, including the construction of 1,2-trans-bonds, are significant for the synthesis of natural glycocompounds and derivatives, which are increasingly important in various biological research areas (Komarova et al., 2016).

Biochemistry and Cell Biology

  • Research in biochemistry and cell biology has shown that compounds such as trans-2-hexadecenal, which shares structural similarities with trans-2-Tridecen-1-ol, can interact with DNA, forming adducts with potentially mutagenic consequences. This highlights the potential biochemical interactions and effects of similar compounds within cellular systems (Upadhyaya et al., 2012).

Analytical Chemistry

  • In analytical chemistry, trans-2-Tridecen-1-ol-related compounds are used in methods for analyzing volatiles in substances like white wines. Solid phase microextraction and gas chromatography techniques are employed for this purpose, indicating the compound's relevance in analytical methods and food science (Ferreira & Pinho, 2003).

Synthetic Chemistry

  • The compound has also been studied in the context of synthetic chemistry, particularly in reactions involving the stereospecific isomerization of oxiranes into allylic alcohols. Such studies are crucial for understanding reaction mechanisms and for the development of new synthetic methods (Yasuda et al., 1979).

Plant Biology and Pest Resistance

  • In plant biology, the compound plays a role in the production of trichome gland exudates, which have been engineered to enhance natural-product-based aphid resistance. This application is significant in agricultural biotechnology and plant pest resistance research (Wang et al., 2001).

Safety and Hazards

When handling trans-2-Tridecen-1-ol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. All sources of ignition should be removed .

Relevant Papers There are several peer-reviewed papers and technical documents related to trans-2-Tridecen-1-ol available at Sigma-Aldrich .

properties

IUPAC Name

(E)-tridec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-10,13H2,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYJHNADOJDSGU-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7071573, DTXSID40880868
Record name 2-Tridecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7071573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-2-Tridecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; mild waxy aroma
Record name trans-2-Tridecenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name trans-2-Tridecenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.844-0.850 (20º)
Record name trans-2-Tridecenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

trans-2-Tridecen-1-ol

CAS RN

74962-98-4, 68480-25-1
Record name trans-2-Tridecen-1-ol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Tridecen-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Tridecen-1-ol, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Tridecen-1-ol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Tridecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7071573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-2-Tridecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridec-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (Z)-tridec-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.925
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Record name 2-TRIDECEN-1-OL, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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